N-Hydroxy-5-nitropyridine-3-carboxamide
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Overview
Description
N-Hydroxy-5-nitropyridine-3-carboxamide is a heterocyclic organic compound that belongs to the class of nitropyridines It features a pyridine ring substituted with a nitro group at the 5-position, a hydroxyl group at the N-position, and a carboxamide group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-5-nitropyridine-3-carboxamide typically involves the nitration of pyridine derivatives followed by subsequent functional group transformations. One common method involves the reaction of pyridine with dinitrogen pentoxide (N2O5) in an organic solvent to form the N-nitropyridinium ion. This intermediate is then reacted with sulfur dioxide (SO2) and bisulfite (HSO3-) in water to yield 3-nitropyridine . Further functionalization steps, such as hydroxylation and carboxamidation, are carried out under controlled conditions to obtain the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and subsequent functionalization processes. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the handling of reactive intermediates and hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-5-nitropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The hydroxyl group can be oxidized to a carbonyl group.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like ammonia (NH3) and amines are employed for substitution reactions.
Major Products Formed
Amino derivatives: Formed through the reduction of the nitro group.
Carbonyl derivatives: Formed through the oxidation of the hydroxyl group.
Substituted pyridines: Formed through nucleophilic substitution reactions.
Scientific Research Applications
N-Hydroxy-5-nitropyridine-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Hydroxy-5-nitropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. The nitro group may undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Nitropyridine: A precursor in the synthesis of N-Hydroxy-5-nitropyridine-3-carboxamide.
5-Nitropyridine-2-sulfonic acid: Another nitropyridine derivative with different functional groups.
2-Substituted-5-nitropyridines: Compounds with similar structural features but different substituents.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form hydrogen bonds and undergo various chemical transformations makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
59290-22-1 |
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Molecular Formula |
C6H5N3O4 |
Molecular Weight |
183.12 g/mol |
IUPAC Name |
N-hydroxy-5-nitropyridine-3-carboxamide |
InChI |
InChI=1S/C6H5N3O4/c10-6(8-11)4-1-5(9(12)13)3-7-2-4/h1-3,11H,(H,8,10) |
InChI Key |
DCNDFORSLPZXAR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1[N+](=O)[O-])C(=O)NO |
Origin of Product |
United States |
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